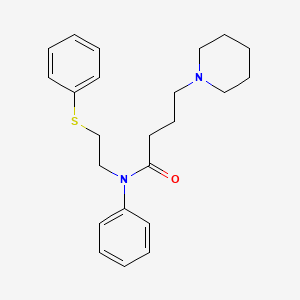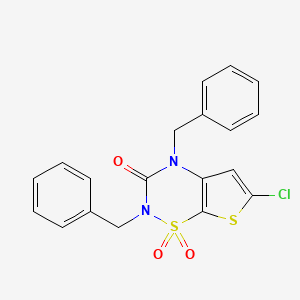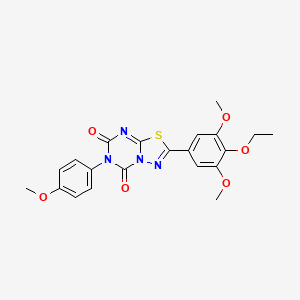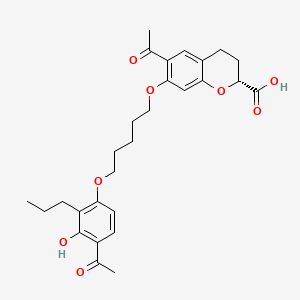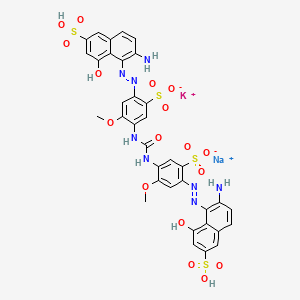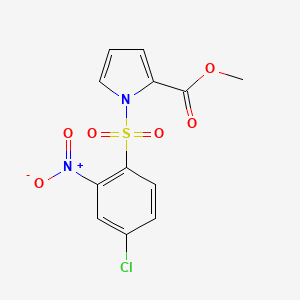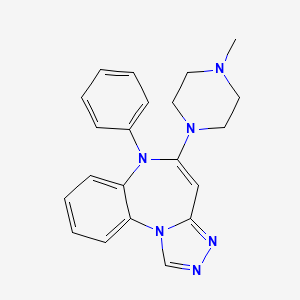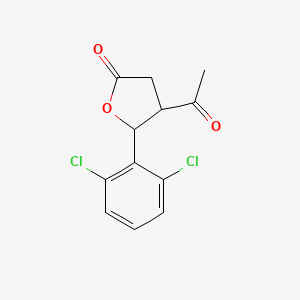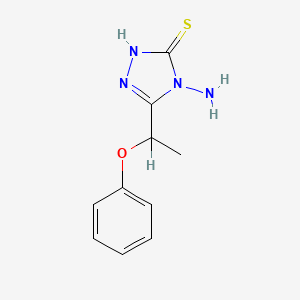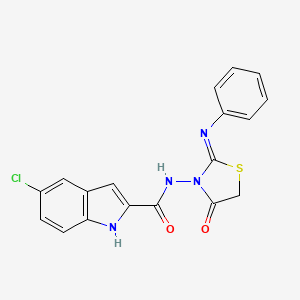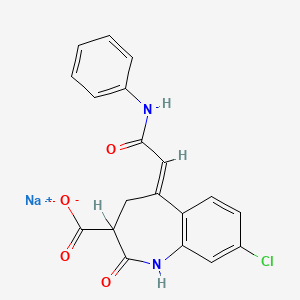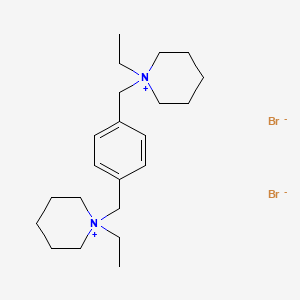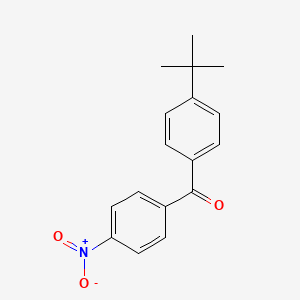
1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine is a complex organic compound known for its diverse applications in scientific research. This compound features a piperazine ring substituted with phenyl and phenoxy groups, making it a subject of interest in various fields, including medicinal chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine typically involves multi-step organic reactions. One common method starts with the preparation of 3-(3,4-dimethoxyphenoxy)-3-phenylpropyl bromide, which is then reacted with 4-phenylpiperazine under basic conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of palladium on carbon, resulting in the hydrogenation of double bonds or reduction of ketones to alcohols.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives of the compound can be synthesized using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halogenation reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or fully hydrogenated derivatives.
Substitution: Halogenated derivatives like iodides or bromides.
科学研究应用
1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating the interaction of piperazine derivatives with various biological targets, including enzymes and receptors.
Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and changes in cellular metabolism.
相似化合物的比较
Similar Compounds
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares structural similarities but differs in its triazole ring, leading to distinct biological activities.
3-(3,4-Dimethoxyphenyl)propanoic acid: Another related compound with a simpler structure, used in different research contexts.
Uniqueness
1-(3-(3,4-Dimethoxyphenoxy)-3-phenylpropyl)-4-phenylpiperazine stands out due to its complex structure, which allows for diverse chemical modifications and a wide range of applications. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry and other scientific fields.
属性
CAS 编号 |
157846-70-3 |
|---|---|
分子式 |
C27H32N2O3 |
分子量 |
432.6 g/mol |
IUPAC 名称 |
1-[3-(3,4-dimethoxyphenoxy)-3-phenylpropyl]-4-phenylpiperazine |
InChI |
InChI=1S/C27H32N2O3/c1-30-26-14-13-24(21-27(26)31-2)32-25(22-9-5-3-6-10-22)15-16-28-17-19-29(20-18-28)23-11-7-4-8-12-23/h3-14,21,25H,15-20H2,1-2H3 |
InChI 键 |
GNBPJHKVFXVHLO-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)OC(CCN2CCN(CC2)C3=CC=CC=C3)C4=CC=CC=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


